N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

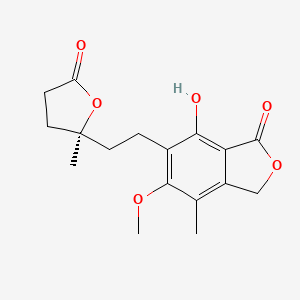

“N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3” is a biochemical used in proteomics research . It is available for purchase as a reference standard from various biochemical and reagent suppliers .

Molecular Structure Analysis

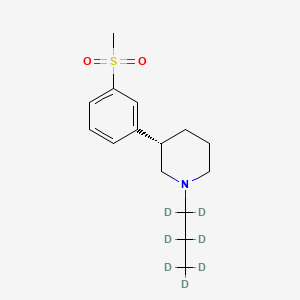

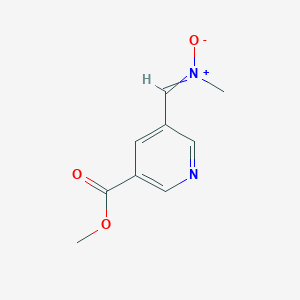

The molecular structure of “N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3” consists of 9 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms . The InChI code for this compound is 1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of “N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3” is 262.13 . The compound should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Antioxidant and Free Radical Scavenger

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3, as a derivative of N-acetyl cysteine (NAC), has been extensively studied for its potential in scientific research, primarily focusing on its antioxidant properties. NAC is known to act directly as a scavenger of free radicals, particularly oxygen radicals, and as a precursor of L-cysteine, it contributes to the elevation of glutathione biosynthesis. This mechanism is central to its application in combating oxidative stress in vivo and in vitro, making it a significant antioxidant in various therapeutic contexts (Mokhtari et al., 2016).

Role in Detoxification and Heavy Metal Stress Alleviation

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3's parent compound, NAC, serves as a detoxifying agent, particularly in reducing the adverse effects of environmental pollutants and heavy metals on plants. It functions as a chelating agent, reducing the toxicity of heavy metals such as Cu, Hg, Cd, and Pb. Its application in agricultural and environmental studies suggests its potential for reducing heavy metal toxicity in plants, thereby improving plant growth and stress resistance (Colak et al., 2019).

Biofilm Formation and Bacterial Infection Control

Studies have also highlighted NAC's role in preventing biofilm formation on solid surfaces, which is critical in medical treatment for chronic bronchitis and other respiratory conditions. Its ability to disrupt biofilms reduces bacterial infections, suggesting its application in environments susceptible to bacterial contamination, such as paper mill plants and healthcare settings. This property is attributed to NAC's chemical and biological modes of action, which include binding to surfaces to increase wettability and decrease bacterial adhesion (Olofsson et al., 2003).

Tissue Distribution and Pharmacokinetics

Research into the tissue distribution of NAC in Wistar rats through high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) has provided insights into its pharmacokinetics. This work indicates NAC's extensive distribution across various tissues, including plasma, liver, kidney, heart, lungs, and spleen, highlighting its potential for comprehensive therapeutic applications (Siddiqui et al., 2016).

Eigenschaften

IUPAC Name |

(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGORWCAPEHPX-RIVLQAMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

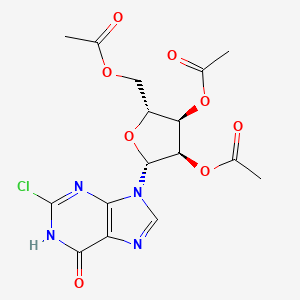

![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)

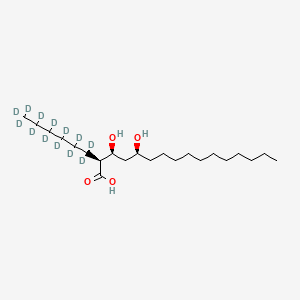

![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)